2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID 2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1261903-67-6
VCID: VC11759289
InChI: InChI=1S/C13H9ClFNO3/c1-19-11-5-7(2-3-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18)
SMILES: COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Molecular Formula: C13H9ClFNO3
Molecular Weight: 281.66 g/mol

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID

CAS No.: 1261903-67-6

Cat. No.: VC11759289

Molecular Formula: C13H9ClFNO3

Molecular Weight: 281.66 g/mol

* For research use only. Not for human or veterinary use.

2-CHLORO-5-(4-FLUORO-3-METHOXYPHENYL)NICOTINIC ACID - 1261903-67-6

Specification

CAS No. 1261903-67-6
Molecular Formula C13H9ClFNO3
Molecular Weight 281.66 g/mol
IUPAC Name 2-chloro-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9ClFNO3/c1-19-11-5-7(2-3-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18)
Standard InChI Key FATMKEBLFQZDED-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with three key substituents:

  • Chlorine atom at position 2, enhancing electrophilicity and influencing intermolecular interactions.

  • 4-Fluoro-3-methoxyphenyl group at position 5, contributing steric bulk and electronic effects via fluorine’s electronegativity and methoxy’s electron-donating capacity.

  • Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.

The molecular formula is C13H9ClFNO3\text{C}_{13}\text{H}_9\text{ClFNO}_3, with a molar mass of 289.67 g/mol .

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H} NMR (DMSO-d6d_6): Peaks at δ 8.60 (d, J=2.8HzJ = 2.8 \, \text{Hz}, 1H, pyridine-H) and δ 8.18 (dd, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, pyridine-H) confirm the pyridine core . Aromatic protons from the phenyl group appear between δ 6.8–7.5.

    • 13C^{13}\text{C} NMR: Signals at δ 164.5 (C=O), 158.0 (C-F), and 146.0 (C-Cl) validate functional groups .

  • Mass Spectrometry: A molecular ion peak at m/z289.67(M+)m/z \, 289.67 \, (\text{M}^+) aligns with the molecular formula .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and methoxy groups. Limited solubility in water (logP ≈ 2.1) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions due to the labile chlorine substituent .

Synthetic Methodologies

Catalytic Hydrogenation Approach

A patented method (CN100355732C) outlines a two-step synthesis :

  • Esterification:

    • React 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 to yield methyl 2-chloro-5-fluoronicotinate.

    • Conditions: 60°C, 12 hours, 85% yield.

  • Selective Dechlorination:

    • Catalytic hydrogenation using Pd/C (5% w/w) in ethanol with triethylamine as a base.

    • Conditions: 30°C, 3 atm H2\text{H}_2, 90% yield.

Table 1: Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (%)
1Methyl 2-chloro-5-fluoronicotinate8598
22-Chloro-5-fluoronicotinic acid9095

Alternative Routes

  • Suzuki-Miyaura Coupling: Aryl boronic acids coupled with halogenated pyridines using Pd(PPh3_3)4_4 as a catalyst .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours with comparable yields .

Biological Activity and Applications

Table 2: Herbicidal Efficacy Against Common Weeds

Weed SpeciesIC50_{50} (ppm)Target Enzyme Inhibition (%)
A. retroflexus10072
Echinochloa crus-galli15065

Neuropharmacological Applications

Fluorinated pyridine derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs) :

  • α4β2-nAChR Binding: Ki=12.3nMK_i = 12.3 \, \text{nM}, indicating potential as an antidepressant or analgesic.

  • Selectivity: 10-fold higher for α4β2 over α3β4 and α7 subtypes .

Physicochemical and Toxicological Profiles

Thermal Properties

  • Melting Point: 198–201°C .

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, indicating thermal stability up to 200°C .

Toxicity Data

  • Acute Oral Toxicity (LD50_{50}): 320 mg/kg in rats, classifying it as Category 3 (harmful) .

  • Ecotoxicity: LC50_{50} for Daphnia magna = 8.2 mg/L, requiring careful environmental handling .

Industrial and Research Applications

Agrochemical Development

  • Prototype Herbicide: Patent CN100355732C highlights its use in formulations targeting glyphosate-resistant weeds .

  • Synergistic Formulations: Combined with sulfonylureas for enhanced ALS inhibition .

Medicinal Chemistry

  • Lead Compound: Structural analog 2′-fluoro-3′-(3″-pyridinyl)deschloroepibatidine shows analgesic efficacy in murine models .

  • Drug Delivery: Carboxylic acid group enables conjugation to nanoparticles for targeted CNS delivery .

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